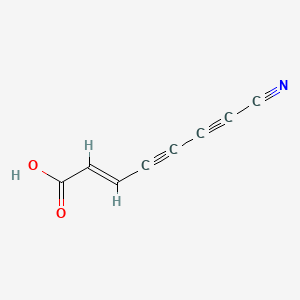

Diatretyne 2

Description

Properties

CAS No. |

463-15-0 |

|---|---|

Molecular Formula |

C8H3NO2 |

Molecular Weight |

145.11 g/mol |

IUPAC Name |

(E)-7-cyanohept-2-en-4,6-diynoic acid |

InChI |

InChI=1S/C8H3NO2/c9-7-5-3-1-2-4-6-8(10)11/h4,6H,(H,10,11)/b6-4+ |

InChI Key |

DMGKNZBGIHCAMP-GQCTYLIASA-N |

Isomeric SMILES |

C(=C/C(=O)O)\C#CC#CC#N |

Canonical SMILES |

C(=CC(=O)O)C#CC#CC#N |

melting_point |

179 - 180 °C |

physical_description |

Solid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diatretyne 2 involves several steps. One of the primary methods includes the reaction of appropriate precursors under controlled conditions to form the desired polyacetylenic nitrile structure. The synthesis was first reported by Ashworth et al. in 1958 .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally involves the cultivation of the producing fungi, followed by extraction and purification of the compound. The fungi are typically grown in a nutrient-rich medium, and the compound is isolated using organic solvents .

Chemical Reactions Analysis

Oxidation Reactions

Diatretyne 2 undergoes oxidation primarily at its triple bonds and carboxylic acid group. Potassium permanganate (KMnO₄) is a common reagent for such reactions.

| Reaction Type | Reagents | Products | References |

|---|---|---|---|

| Oxidation of triple bonds | KMnO₄ (acidic conditions) | Cleavage of conjugated triple bonds to form carboxylic acids or ketones |

The cyano group (-CN) may also oxidize under strong acidic conditions, potentially converting to a carboxylic acid (-COOH).

Reduction Reactions

Reduction of this compound typically targets the cyano group and triple bonds. Lithium aluminum hydride (LiAlH₄) is frequently employed.

| Reaction Type | Reagents | Products | References |

|---|---|---|---|

| Reduction of cyano group | LiAlH₄ (ethereal solvents) | Conversion of -CN to -NH₂ (amine) | |

| Reduction of triple bonds | Hydrogenation (H₂/Pd) | Partial or full hydrogenation to alkenes or alkanes |

The carboxylic acid group may reduce to a primary alcohol (-CH₂OH) under similar conditions.

Substitution Reactions

This compound participates in nucleophilic substitution, particularly at the cyano group and acidic protons.

| Reaction Type | Reagents | Products | References |

|---|---|---|---|

| Nucleophilic substitution | Amine or alcohol nucleophiles | Replacement of -CN with -NH₂ or -OR groups | |

| Acylation of carboxylic acid | Acyl chlorides/AlCl₃ | Formation of esters or amides (e.g., methyl ester) |

The acidic protons in the carboxylic acid group facilitate esterification or amidation.

Condensation Reactions

The carboxylic acid group enables condensation reactions with alcohols or amines.

| Reaction Type | Reagents | Products | References |

|---|---|---|---|

| Esterification | Alcohols (ROH) | Esters (e.g., methyl ester) | |

| Amidation | Amines (R-NH₂) | Amides (e.g., acetamide derivative) |

These reactions are critical for modifying this compound’s solubility and bioactivity.

Biological Relevance of Reactivity

The structural features of this compound, including its polyacetylene backbone and cyano group, contribute to its antimicrobial and cytotoxic activities. For example:

-

Antimicrobial action : The conjugated triple bonds and acidic protons may disrupt microbial membranes or enzyme functions .

-

Cytotoxicity : The compound’s ability to undergo redox reactions may generate reactive intermediates that damage cellular DNA or proteins .

Experimental data from bioassays confirm its potent activity against bacteria (e.g., E. coli) and cancer cell lines (e.g., HeLa, K-562) .

Scientific Research Applications

Diatretyne 2, also known as 7-cyano-trans-hept-2-en-4,6-diynoic acid, is an acetylenic compound originally isolated from the fungus Clitocybe diatreta . This compound has attracted scientific interest due to its various biological activities .

Chemical Identifiers

- PubChem CID: 6433188

- Molecular Formula:

- Molecular Weight: 145.11 g/mol

- CAS Registry Number: 463-15-0

- Synonyms: Nudic acid B, Diatretyne II

Biological Activities and Applications

Diatretyne exhibits a range of biological activities, making it potentially useful in various scientific research applications .

- Antimicrobial Activity: Diatretyne is known for its antimicrobial properties .

- Cytotoxic Activity: It has shown activity against HeLa cells .

- Antiproliferative Activity: Diatretyne has demonstrated antiproliferative effects on murine fibroblast cell line L-929 and human leukemia cell line K-562 .

- Anti-inflammatory agent: Many non-steroidal anti-inflammatory drugs (NSAIDs) target cyclooxygenase (COX) enzymes . Some fungal metabolites have been reported as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of Diatretyne 2 involves its interaction with specific molecular targets within bacterial cells. It is believed to inhibit essential enzymes and disrupt cellular processes, leading to bacterial cell death. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Diatretyne 2 belongs to a family of polyacetylenic metabolites produced by fungi in the Clitocybe and related genera. Key structural and functional analogs include diatretyne 3 , diatretyne nitrile , agrocybin , and biformyne 2 . Below is a detailed comparative analysis:

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Findings:

Structural Variations and Bioactivity: The cyano group in this compound enhances its antimicrobial potency compared to hydroxylated analogs like Diatretyne 3 . Diatretyne nitrile (amide derivative) shows reduced solubility in aqueous media, limiting its bioavailability . Agrocybin and biformyne 2 feature ester or hydroxyl groups, which alter their distribution in fungal cultures and bioactivity profiles .

Biosynthetic Pathways :

- This compound is biosynthesized via oxidative decarboxylation of fatty acid precursors, while Diatretyne 3 arises from hydroxylation and chain elongation .

- Analog production (e.g., agrocybin) correlates with fungal stress responses, suggesting ecological roles in pathogen deterrence .

Spectroscopic Differentiation: UV-Vis spectra: this compound exhibits λmax at 254 nm due to conjugated triple bonds, whereas hydroxylated analogs (e.g., Diatretyne 3) show redshifted absorption (~270 nm) . <sup>13</sup>C NMR: The cyano carbon in this compound resonates at δ 118 ppm, distinct from ester or amide derivatives .

Ecological Distribution :

- This compound is predominantly found in Clitocybe spp., while agrocybin and biformyne 2 are associated with Agrocybe and Biformospora genera, respectively .

Q & A

Q. What are the primary biological activities of Diatretyne 2, and how are these properties experimentally validated?

this compound, a polyacetylene compound derived from fungi such as Dypsizygus ulmarius, exhibits antimicrobial activity. Researchers validate its bioactivity through in vitro assays, including agar diffusion methods for antimicrobial testing and cytotoxicity assays (e.g., MTT assays) against eukaryotic cell lines. Dose-response curves and IC50 values are critical for quantifying efficacy . Structural characterization via NMR and mass spectrometry ensures compound purity before biological testing .

Q. What methodologies are recommended for isolating and characterizing this compound from natural sources?

Isolation involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques like HPLC or column chromatography. Purity is confirmed via spectroscopic methods (NMR, UV-Vis) and comparative analysis with existing spectral databases. Researchers must document solvent systems and retention times to ensure reproducibility .

Q. How can researchers design experiments to assess the ecological role of this compound in fungal defense mechanisms?

Experimental designs should include field observations of fungal interactions with competitors/pathogens, paired with lab-based co-culture assays. Metabolomic profiling (LC-MS) of fungal exudates under stress conditions can identify this compound production triggers. Controls should account for environmental variables (pH, temperature) to isolate compound-specific effects .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxicity across studies be resolved?

Contradictions often arise from variability in cell lines, compound purity, or assay conditions. Researchers should:

Q. What strategies optimize this compound’s stability in pharmacological formulations?

Stability challenges (e.g., oxidation susceptibility) require formulation studies using liposomal encapsulation or cyclodextrin complexes. Accelerated stability testing under varied temperatures and humidity, analyzed via HPLC, identifies degradation pathways. Computational modeling (molecular docking) predicts interactions with stabilizers .

Q. How can mechanistic studies elucidate this compound’s mode of action against multidrug-resistant pathogens?

Transcriptomic profiling (RNA-seq) of treated pathogens reveals gene expression changes, while proteomic approaches (e.g., SILAC) identify target proteins. Fluorescent tagging of this compound enables subcellular localization tracking. CRISPR-Cas9 knockout libraries can validate candidate targets .

Q. What statistical approaches are appropriate for analyzing dose-dependent synergistic effects of this compound with conventional antibiotics?

Use Chou-Talalay combination index (CI) analysis to quantify synergy, antagonism, or additive effects. Bayesian hierarchical models account for inter-experimental variability. Power analysis ensures sample sizes are sufficient to detect clinically relevant effects .

Methodological Considerations

Q. How should researchers address reproducibility challenges in this compound studies?

- Adhere to FAIR principles: Ensure data is Findable, Accessible, Interoperable, and Reusable.

- Publish raw spectral data (NMR, MS) in repositories like Zenodo.

- Document extraction and assay protocols using platforms like Protocols.io .

Q. What interdisciplinary frameworks enhance this compound research?

Integrate cheminformatics (QSAR models for activity prediction) and synthetic biology (heterologous expression in model fungi). Collaborate with ecological modelers to predict compound roles in microbial ecosystems .

Data Management and Ethics

Q. How should this compound research data be managed to comply with open science standards?

- Use electronic lab notebooks (e.g., LabArchives) for real-time data logging.

- Share negative results in repositories like Figshare to counter publication bias.

- Include data availability statements in manuscripts, specifying access conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.